molecular formula C6H3ClN2OS B2508714 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol CAS No. 1784905-53-8

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol

Cat. No.: B2508714
CAS No.: 1784905-53-8
M. Wt: 186.61
InChI Key: YTSZWKXZRUSNDE-UHFFFAOYSA-N
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Description

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol is an organic compound with the molecular formula C6H3ClN2OS and a molecular weight of 186.62 g/mol . This compound is characterized by the presence of a chloro group, an oxazole ring, and a pyridine ring, making it a heterocyclic compound. It is typically used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol typically involves the reaction of 2,3-dichloropyridine with sodium thiocyanate in the presence of a suitable solvent . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

2,3-Dichloropyridine+Sodium thiocyanateThis compound\text{2,3-Dichloropyridine} + \text{Sodium thiocyanate} \rightarrow \text{this compound} 2,3-Dichloropyridine+Sodium thiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the desired purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-one
  • 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-amine
  • 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-methanol

Uniqueness

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

6-chloro-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-3-1-4-5(8-2-3)9-6(11)10-4/h1-2H,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSZWKXZRUSNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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